molecular formula C15H23NO2 B6207070 tert-butyl 3-{[(2-methylphenyl)methyl]amino}propanoate CAS No. 1919590-56-9

tert-butyl 3-{[(2-methylphenyl)methyl]amino}propanoate

Cat. No. B6207070
CAS RN: 1919590-56-9
M. Wt: 249.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 3-{[(2-methylphenyl)methyl]amino}propanoate, also known as tert-butyl 2-amino-3-methylbenzoate, is an organic compound that is used in various scientific research applications. It is an important intermediate in organic synthesis, and is used in various fields such as drug discovery, pharmaceuticals, and biochemistry.

Scientific Research Applications

Tert-butyl 3-{[(2-methylphenyl)methyl]amino}propanoate is used in various scientific research applications. It is used in drug discovery as a reagent in the synthesis of various pharmaceuticals, such as anti-inflammatory drugs and anti-cancer drugs. It is also used in biochemistry research to study the structure and function of proteins, as well as to identify potential drug targets. It is also used in the study of enzyme kinetics, as well as in the synthesis of other organic compounds.

Mechanism of Action

Tert-butyl 3-{[(2-methylphenyl)methyl]amino}propanoate is an intermediate in organic synthesis. It is used as a reagent in the synthesis of various pharmaceuticals, such as anti-inflammatory drugs and anti-cancer drugs. It acts as a catalyst in the reaction, which helps to speed up the reaction and increase the yield of the desired product.
Biochemical and Physiological Effects
Tert-butyl 3-{[(2-methylphenyl)methyl]amino}propanoate has various biochemical and physiological effects. It is known to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. In addition, it has been shown to have anti-inflammatory and anti-cancer activity. It has also been found to have antioxidant activity, and can potentially be used in the treatment of various diseases.

Advantages and Limitations for Lab Experiments

Tert-butyl 3-{[(2-methylphenyl)methyl]amino}propanoate has several advantages for use in laboratory experiments. It is relatively inexpensive, and is readily available from chemical suppliers. It is also relatively stable, and can be stored for long periods of time without significant degradation. However, it is also relatively toxic and should be handled with care. In addition, it is not water soluble, so it must be dissolved in an organic solvent before use.

Future Directions

The use of tert-butyl 3-{[(2-methylphenyl)methyl]amino}propanoate 3-{[(2-methylphenyl)methyl]amino}propanoate in scientific research has great potential for the future. It can be used to develop new drugs and treatments for various diseases, as well as to study the structure and function of proteins. In addition, it can be used to develop new catalysts for organic synthesis, and to study enzyme kinetics. Finally, it can be used to synthesize other organic compounds, such as polymers and plastics.

Synthesis Methods

Tert-butyl 3-{[(2-methylphenyl)methyl]amino}propanoate is synthesized by a three-step process. The first step involves the reaction of tert-butyl 3-{[(2-methylphenyl)methyl]amino}propanoate alcohol and 2-methylbenzoic acid to form tert-butyl 3-{[(2-methylphenyl)methyl]amino}propanoate 2-methylbenzoate. The second step involves the reaction of tert-butyl 3-{[(2-methylphenyl)methyl]amino}propanoate 2-methylbenzoate and ammonia to form tert-butyl 3-{[(2-methylphenyl)methyl]amino}propanoate 2-amino-3-methylbenzoic acid. The third step involves the reaction of tert-butyl 3-{[(2-methylphenyl)methyl]amino}propanoate 2-amino-3-methylbenzoic acid and propionic acid to form tert-butyl 3-{[(2-methylphenyl)methyl]amino}propanoate 3-{[(2-methylphenyl)methyl]amino}propanoate.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 3-{[(2-methylphenyl)methyl]amino}propanoate involves the reaction of tert-butyl 3-aminopropanoate with 2-methylbenzyl chloride in the presence of a base to form the desired product.", "Starting Materials": [ "tert-butyl 3-aminopropanoate", "2-methylbenzyl chloride", "base (e.g. sodium hydroxide)" ], "Reaction": [ "Add tert-butyl 3-aminopropanoate to a reaction flask", "Add 2-methylbenzyl chloride to the reaction flask", "Add base to the reaction flask", "Heat the reaction mixture to a suitable temperature and stir for a specific amount of time", "Allow the reaction mixture to cool and extract the product using a suitable solvent", "Purify the product using techniques such as column chromatography or recrystallization" ] }

CAS RN

1919590-56-9

Molecular Formula

C15H23NO2

Molecular Weight

249.3

Purity

95

Origin of Product

United States

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